N-(2-methoxyethyl)-3-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-3-oxopropanamide
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Overview
Description
2-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHOXYETHYL)ACETAMIDE is a synthetic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which allows it to interact with specific molecular targets and pathways.
Preparation Methods
The synthesis of 2-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHOXYETHYL)ACETAMIDE involves several steps. The synthetic route typically includes the following steps:
Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of hydrazine with a suitable carbonyl compound under controlled conditions.
Condensation with the methoxyphenyl derivative: The intermediate is then reacted with a methoxyphenyl derivative to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up these reactions using larger reactors and optimizing reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
2-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHOXYETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHOXYETHYL)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as rheumatoid arthritis and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHOXYETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a key mediator of inflammation and cell proliferation. By inhibiting STAT3 activation, the compound can reduce inflammation and inhibit the growth of cancer cells. Additionally, it may interact with other molecular targets and pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
2-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHOXYETHYL)ACETAMIDE can be compared with other similar compounds, such as:
(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol: This compound also inhibits STAT3 activation and has anti-inflammatory properties.
Indole derivatives: These compounds have been studied for their anti-inflammatory and anti-cancer activities.
Oxochromenyl xanthenone derivatives: These compounds have shown potential as anti-HIV agents and have been studied for their biological activities.
The uniqueness of 2-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHOXYETHYL)ACETAMIDE lies in its specific chemical structure and its ability to interact with multiple molecular targets, making it a promising compound for various scientific research applications.
Properties
Molecular Formula |
C17H23N3O5 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-N'-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C17H23N3O5/c1-4-8-25-14-6-5-13(10-15(14)24-3)12-19-20-17(22)11-16(21)18-7-9-23-2/h4-6,10,12H,1,7-9,11H2,2-3H3,(H,18,21)(H,20,22)/b19-12+ |
InChI Key |
HCGLRTGVFLDDGX-XDHOZWIPSA-N |
Isomeric SMILES |
COCCNC(=O)CC(=O)N/N=C/C1=CC(=C(C=C1)OCC=C)OC |
Canonical SMILES |
COCCNC(=O)CC(=O)NN=CC1=CC(=C(C=C1)OCC=C)OC |
Origin of Product |
United States |
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